molecular formula C9H8BrFO2 B2991098 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone CAS No. 1822786-35-5

1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone

Cat. No.: B2991098
CAS No.: 1822786-35-5
M. Wt: 247.063
InChI Key: FDKYWXBPIFPHFL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone is an organic compound characterized by a bromo, fluoro, and methoxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-fluoro-6-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Bromination and Fluorination: Starting with 2-methoxybenzene, sequential bromination and fluorination steps can be employed to introduce the respective substituents.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange.

Major Products Formed:

  • Oxidation: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanoic acid.

  • Reduction: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanol.

  • Substitution: 1-(4-Iodo-2-fluoro-6-methoxyphenyl)ethanone or 1-(4-Fluoro-2-fluoro-6-methoxyphenyl)ethanone.

Scientific Research Applications

1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone is structurally similar to other halogenated phenyl compounds, such as 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone and 1-(4-bromo-2-fluoro-6-methoxyphenyl)ethanol. These compounds differ in their halogen substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone

  • 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanol

  • 1-(4-Iodo-2-fluoro-6-methoxyphenyl)ethanone

Properties

IUPAC Name

1-(4-bromo-2-fluoro-6-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5(12)9-7(11)3-6(10)4-8(9)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKYWXBPIFPHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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